molecular formula C16H15N5O3S3 B2871556 4-ethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-74-0

4-ethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2871556
CAS No.: 392299-74-0
M. Wt: 421.51
InChI Key: OGDOZDGXHXEBCV-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O3S3 and its molecular weight is 421.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated the synthesis of novel compounds similar to 4-ethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, exploring their potential in medicinal chemistry. For instance, compounds have been synthesized with a focus on exploring their analgesic and anti-inflammatory activities, highlighting their potential as COX inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities, showing promising results against Bursaphelenchus xylophilus (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial and Anticancer Potentials

Further investigations into the chemical derivatives have assessed their antimicrobial and anticancer potentials. A novel series of 4-thiazolidinone derivatives was synthesized, with specific compounds showing significant activity against microbial strains and cancer cell lines, underscoring the relevance of these compounds in developing new therapeutic agents (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Synthesis Methodologies and Chemical Properties

The chemical synthesis of these compounds involves complex reactions that yield various derivatives with potential biological activities. For example, ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates were prepared to evaluate their inhibition against protein-tyrosine phosphatase 1B, demonstrating the application of these compounds in studying enzyme inhibition (Navarrete-Vázquez et al., 2012). Additionally, the synthesis of benzothiazole derivatives has been explored for their corrosion inhibition properties, providing insights into the application of these compounds beyond biomedical research (Hu et al., 2016).

Properties

IUPAC Name

4-ethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S3/c1-2-24-11-5-3-10(4-6-11)13(23)19-15-20-21-16(27-15)26-9-12(22)18-14-17-7-8-25-14/h3-8H,2,9H2,1H3,(H,17,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDOZDGXHXEBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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